
Cy2 DiC18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazolium salts, which are characterized by the presence of a benzoxazole ring system. The long octadecyl chains attached to the benzoxazolium core contribute to its amphiphilic nature, making it useful in various applications, including as a dye and in surface chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole ring system is synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Octadecyl Chains: The octadecyl chains are introduced via alkylation reactions, where the benzoxazole core is treated with octadecyl halides in the presence of a base.
Formation of the Benzoxazolium Salt: The final step involves the quaternization of the benzoxazole nitrogen with an appropriate alkyl iodide, resulting in the formation of the benzoxazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazolium nitrogen.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Aggregation: The amphiphilic nature of the compound allows it to form aggregates, such as micelles, in aqueous solutions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazolium derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzoxazole ring.
Applications De Recherche Scientifique
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: Employed in the study of cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers, as well as in the development of advanced materials with specific surface properties.
Mécanisme D'action
The mechanism of action of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids, depending on its specific application.
Pathways Involved: In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzothiazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, perchlorate
- N,N’-dioctadecyl thiacyanine perchlorate
- Octadecyl rhodamine B chloride
Uniqueness
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the long octadecyl chains. These features confer distinct amphiphilic properties, making it particularly useful in applications involving surface chemistry and the study of lipid bilayers.
Propriétés
Numéro CAS |
68006-80-4 |
|---|---|
Formule moléculaire |
C55H87IN2O2 |
Poids moléculaire |
935.2 g/mol |
Nom IUPAC |
(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HKAANVVRQIPXER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
Synonymes |
3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


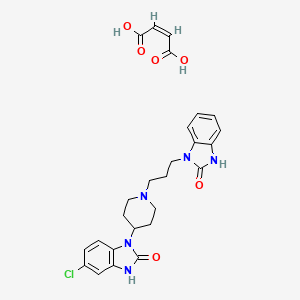
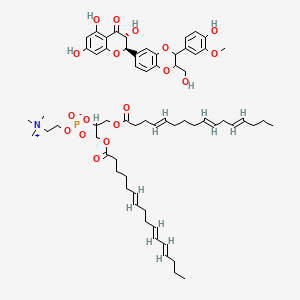
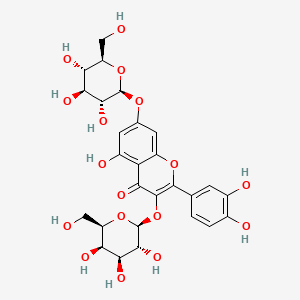
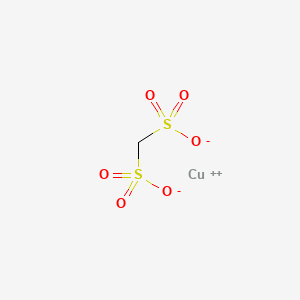
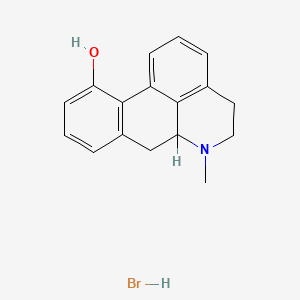
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237805.png)
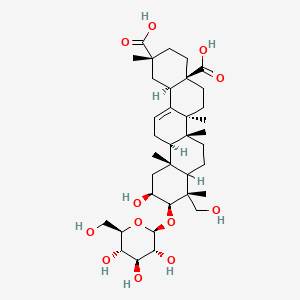
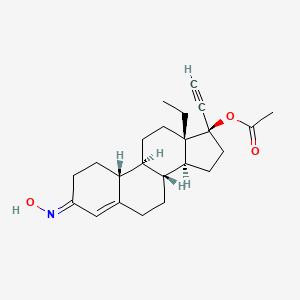

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,2,4-triazole-3-carboxamide](/img/structure/B1237811.png)

![8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1237816.png)
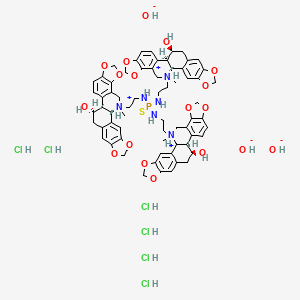
![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
